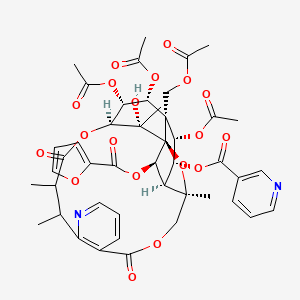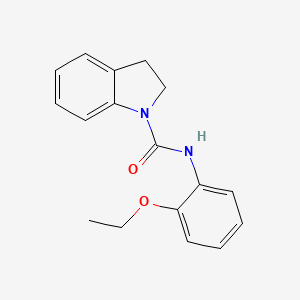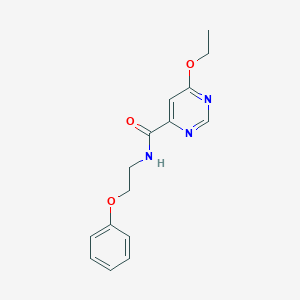
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
作用機序
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Mode of Action
Pyrimidines have been reported to exhibit anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to play crucial roles in various biochemical processes, including dna and rna synthesis, energy storage and transfer through molecules like atp, and signal transduction as secondary messengers .
Pharmacokinetics
In-silico adme and drug-likeness prediction of similar compounds have shown good pharmacokinetic properties, high gastrointestinal absorption, oral bioavailability, and less toxicity .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
The balance between purines and pyrimidines is crucial for cellular processes, and any imbalance potentially leads to diseases and conditions like cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide typically involves the reaction of ethoxy pyrimidine derivatives with phenoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific substituents.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing the original substituents.
科学的研究の応用
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide
- 2,4-dichloro-5-methylpyrimidine
- N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas
Uniqueness
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide is unique due to its specific ethoxy and phenoxyethyl substituents, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
特性
IUPAC Name |
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-20-14-10-13(17-11-18-14)15(19)16-8-9-21-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYNXKXVJKQLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2902917.png)
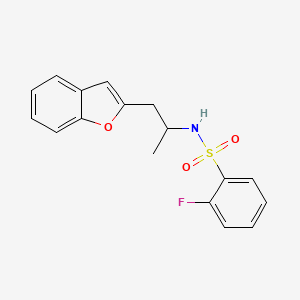
![N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2902919.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2902922.png)
![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid](/img/structure/B2902924.png)
![1,1-Difluoro-6-(3,4,5-triethoxybenzoyl)-6-azaspiro[2.5]octane](/img/structure/B2902925.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)
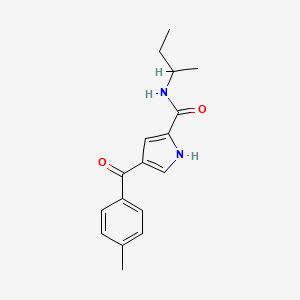
![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)

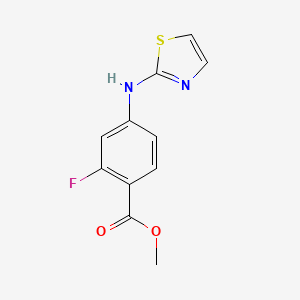
![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
